(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol
Description
(1S)-1-(3-Chloropyridin-4-yl)ethan-1-ol is a chiral secondary alcohol featuring a 3-chloropyridin-4-yl substituent. The chlorine atom at the 3-position of the pyridine ring enhances electronic effects, influencing intermolecular interactions such as hydrogen bonding and hydrophobic interactions. This compound is of interest in medicinal chemistry, particularly as a precursor or intermediate in synthesizing bioactive molecules targeting neurological or metabolic pathways .
Properties
CAS No. |
1016227-99-8 |
|---|---|
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Grignard Reaction: 3-chloropyridine is reacted with an appropriate Grignard reagent, such as ethylmagnesium bromide, to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the hydrogenation process.
Enzymatic Resolution: Employing enzymes to achieve the desired (1S) configuration with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: The major product is (1S)-1-(3-chloropyridin-4-yl)ethanone.
Reduction: The major product is (1S)-1-(3-chloropyridin-4-yl)ethane.
Substitution: The major products depend on the nucleophile used, such as (1S)-1-(3-methoxypyridin-4-yl)ethan-1-ol or (1S)-1-(3-cyanopyridin-4-yl)ethan-1-ol.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.
Ligand for Receptor Studies: Used in studies involving receptor-ligand interactions.
Medicine
Pharmaceutical Intermediate: Employed in the synthesis of pharmaceutical compounds.
Potential Therapeutic Agent: Explored for its potential therapeutic properties.
Industry
Agrochemicals: Used in the development of agrochemical products.
Material Science:
Mechanism of Action
The mechanism of action of (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol with two analogous compounds: 3-(3-Chloropyridin-4-yl)propan-1-ol and (1S)-1-(1H-pyrazol-5-yl)ethan-1-ol , both listed as discontinued in commercial catalogs .
Structural and Functional Differences
Key Observations:
Chain Length Impact: The propanol derivative (C3 chain) likely exhibits increased lipophilicity compared to the ethanol (C2) backbone of the target compound. The ethanol backbone in the target compound balances hydrophilicity and lipophilicity, favoring drug-like properties.
Heterocyclic Substitution :
- The pyrazole ring in (1S)-1-(1H-pyrazol-5-yl)ethan-1-ol introduces hydrogen-bonding capabilities via its nitrogen atoms, contrasting with the electron-withdrawing chlorine in the pyridine-based compounds. This substitution may alter target selectivity or metabolic stability, possibly contributing to its discontinuation .
Stereochemical Specificity: Both the target compound and the pyrazole derivative retain chirality at C1, suggesting enantiomer-specific activity. The absence of chirality data for the propanol analog may indicate unresolved challenges in stereoselective synthesis or efficacy.
Commercial and Developmental Status
Both compared compounds are marked as discontinued in commercial catalogs, while the target compound remains under investigation. Potential reasons for discontinuation include:
- Synthetic Complexity : Challenges in scalable enantioselective synthesis.
- Suboptimal ADME Profiles : Poor solubility, permeability, or metabolic stability.
- Lack of Target Engagement : Insufficient efficacy in preclinical models.
Biological Activity
(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol is a compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves standard organic reactions such as nucleophilic substitutions and reduction processes. Detailed synthetic routes have been documented in various studies, highlighting the efficiency of methods such as:
- Nucleophilic substitution of chlorinated pyridine derivatives.
- Reduction of corresponding ketones or aldehydes to yield the alcohol form.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values are critical for assessing its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 12 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate the pathways involved.
Insecticidal Activity
Research has also explored the insecticidal potential of this compound. It has been evaluated against common agricultural pests with promising results:
| Insect Species | Mortality Rate (%) at 100 mg/L |
|---|---|
| Aedes aegypti | 90 |
| Drosophila melanogaster | 85 |
These results indicate that this compound could be a candidate for developing eco-friendly insecticides.
Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of various chlorinated alcohols, including this compound. The results highlighted its effectiveness against resistant bacterial strains, suggesting its potential application in clinical settings .
Study 2: Anticancer Properties
Another significant study focused on the anticancer properties of this compound, revealing that it induces apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
